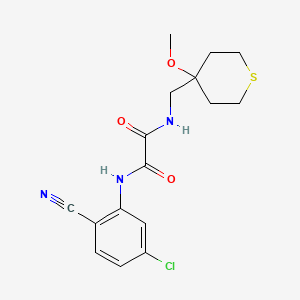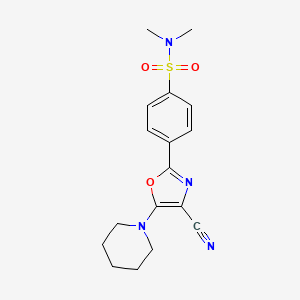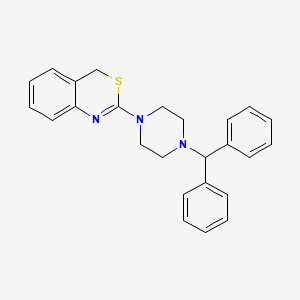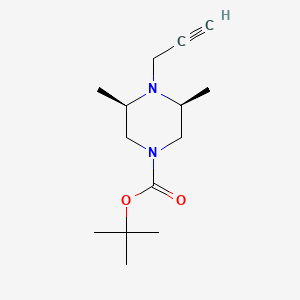
N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis
The structural analysis of compounds closely related to "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide" has been a subject of interest. For example, the structure of N,N'-bis(substituted)oxamide compounds, which share a similar functional group arrangement, reveals significant insights into the spatial arrangement of molecules and their supramolecular structures through hydrogen bonding, impacting material properties and reactivity (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).
Synthetic Methodologies
Innovative synthetic approaches have been developed for oxalamides and related compounds, providing a framework for the synthesis of complex molecules including "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide". Notably, a novel one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences offers a versatile pathway for creating a wide variety of oxalamide derivatives with potential applications in drug development and materials science (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, et al., 2016).
Reactivity Studies
Research into the reactivity of chloro-aldimines, including studies on secondary N-1-(2-chloroalkylidene)amines, provides essential insights into the mechanisms underlying the formation and transformation of compounds similar to "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide". These studies explore the conditions leading to high yields of desired products through elimination, rearrangement, and substitution reactions, contributing to our understanding of their potential applications in synthetic organic chemistry (N. Kimpe, R. Verhé, L. D. Buyck, et al., 1976).
Application in Catalysis
The use of copper-catalyzed coupling reactions for (hetero)aryl chlorides and amides, including those related to "N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide", demonstrates the compound's potential in facilitating complex chemical transformations. This catalytic system is notably efficient for a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, indicating its usefulness in organic synthesis and pharmaceutical chemistry (Subhadip De, Junli Yin, & D. Ma, 2017).
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-23-16(4-6-24-7-5-16)10-19-14(21)15(22)20-13-8-12(17)3-2-11(13)9-18/h2-3,8H,4-7,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHDEYRGWCPZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734275.png)
![N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2734277.png)
![2-Ethyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2734278.png)

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)

![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2734290.png)
![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)

